molecular formula C15H17FN4O B2694272 (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone CAS No. 1326869-46-8

(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2694272
CAS No.: 1326869-46-8
M. Wt: 288.326
InChI Key: VWNFRSWHUSZONU-UHFFFAOYSA-N
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Description

(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: is a synthetic organic compound that features a triazole ring, a piperidine ring, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluoro-3-methylphenyl azide can react with an alkyne derivative to form the triazole ring.

    Attachment of the Piperidine Ring: The triazole intermediate can then be reacted with a piperidine derivative, often through nucleophilic substitution or amidation reactions, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro or tetrahydro derivatives of the triazole or aromatic ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone may exhibit interesting pharmacological properties. It can be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The triazole ring may play a crucial role in binding to the target site, while the piperidine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
  • (1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
  • (1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

Uniqueness

The presence of both a fluorine atom and a methyl group on the aromatic ring makes (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone unique. This combination can influence the compound’s electronic properties and its interactions with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-11-9-12(5-6-13(11)16)20-10-14(17-18-20)15(21)19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNFRSWHUSZONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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